tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate
Description
tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a 1,2,4-triazine core substituted with a butylamino group at the 3-position and a Boc-protected methylamine at the 6-position. This compound is part of a broader class of heterocyclic building blocks used in pharmaceutical and agrochemical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling controlled deprotection for downstream functionalization .
Properties
CAS No. |
2081124-53-8 |
|---|---|
Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[[3-(butylamino)-1,2,4-triazin-6-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-5-6-7-14-11-15-8-10(17-18-11)9-16-12(19)20-13(2,3)4/h8H,5-7,9H2,1-4H3,(H,16,19)(H,14,15,18) |
InChI Key |
LKYBBUGMOKVIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N=N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazine ring.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory or anticancer activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It can be incorporated into coatings, adhesives, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazine ring can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The butylamino group may enhance the compound’s binding affinity and specificity. The overall effect is the alteration of biochemical pathways, which can result in therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate, primarily through the inclusion of Boc-protected amines or heterocyclic cores:
Key Differences and Implications
Core Heterocycle vs. Bicyclic Scaffolds :
The 1,2,4-triazine ring in the target compound provides a planar, electron-deficient aromatic system, facilitating π-π stacking and hydrogen bonding. In contrast, bicyclo[1.1.1]pentane and azabicyclo[3.2.1]octane derivatives exhibit three-dimensional rigidity, which reduces conformational flexibility and may enhance metabolic stability .- Substituent Effects: The butylamino group in the target compound increases lipophilicity compared to the unsubstituted amines in bicyclo[1.1.1]pentane derivatives. This could influence membrane permeability in biological systems. The methyl ester in methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate enhances solubility in polar solvents, a feature absent in the triazine-based analogue .
Synthetic Utility :
Boc protection is a common strategy across these compounds, but the triazine core may require specialized coupling reagents (e.g., for nucleophilic aromatic substitution) compared to the straightforward functionalization of strained bicyclic systems.
Notes
- The SHELX system remains a cornerstone for small-molecule crystallography, ensuring reliable structural validation of analogues discussed here .
- Diversity in protective groups (e.g., Boc vs. Fmoc) and core scaffolds (heterocycles vs. bicyclics) highlights the importance of structure-property relationship (SPR) studies in optimizing drug candidates .
Biological Activity
Tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a tert-butyl group, a carbamate functional group, and a triazine moiety with a butylamino substituent. Its molecular formula is CHNO, with a molecular weight of approximately 252.32 g/mol .
Chemical Structure
The structural composition of this compound contributes to its biological activity. The presence of the triazine ring enhances stability and reactivity, making it an attractive candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 252.32 g/mol |
| IUPAC Name | This compound |
Preliminary studies suggest that compounds like this compound may exhibit various biological activities through interactions with specific biological targets. The triazine ring is often associated with antimicrobial and anticancer properties.
Research indicates that the compound may act on:
- Enzymatic Inhibition : Interfering with enzyme activity related to cancer cell proliferation.
- Antimicrobial Activity : Exhibiting effects against bacterial and fungal strains.
Case Studies
- Anticancer Activity : In vitro studies have shown that similar triazine derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, compounds with structural similarities were tested against breast cancer cell lines and showed significant cytotoxicity .
- Antimicrobial Effects : A study examined the antibacterial properties of triazine derivatives against various pathogens and reported promising results in inhibiting bacterial growth .
Interaction Studies
Interaction studies focusing on binding affinity and efficacy against biological targets are crucial for determining the therapeutic potential of this compound. Key areas of interest include:
- Binding Studies : Assessing how effectively the compound binds to target enzymes or receptors.
- Efficacy Testing : Evaluating the concentration required for observable biological effects.
Comparative Analysis
The uniqueness of this compound lies in its combination of a triazine core and a butylamino side chain attached to a carbamate group. This structural combination may confer distinct biological activities not observed in similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,2,4-Triazole derivatives | Contains triazole ring | Known for antifungal properties |
| Butyric acid derivatives | Contains butyric acid moiety | Exhibits anti-inflammatory effects |
| Carbamate pesticides | Contains carbamate functional group | Widely used in agriculture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
